4,6-dimethyl-1H-indole-2,3-dione

Catalog No.
S778647
CAS No.
49820-06-6
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-dimethyl-1H-indole-2,3-dione

CAS Number

49820-06-6

Product Name

4,6-dimethyl-1H-indole-2,3-dione

IUPAC Name

4,6-dimethyl-1H-indole-2,3-dione

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13)

InChI Key

SHOAYKZGNWFWSU-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)NC(=O)C2=O)C

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)C2=O)C

Potential Enzyme Inhibitor:

One study investigated 4,6-DMID as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the breakdown of tryptophan. IDO inhibition is of interest in various research areas, including cancer and inflammatory diseases. The study found that 4,6-DMID exhibited weak inhibitory activity against IDO, suggesting further research is needed to optimize its potency and selectivity. Source: "4,6-Dimethyl-1H-indole-2,3-dione: A New Inhibitor of Indoleamine 2,3-Dioxygenase":

4,6-Dimethyl-1H-indole-2,3-dione is a derivative of indole-2,3-dione, also known as isatin. This compound features two methyl groups at the 4 and 6 positions of the indole ring, contributing to its unique chemical properties. Its molecular formula is C10H9NO2C_{10}H_9NO_2, and it possesses a distinctive structure that facilitates various

4,6-Dimethyl-1H-indole-2,3-dione can undergo several chemical transformations:

  • Electrophilic Substitution: The methyl groups on the indole ring can influence electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: It can react with various nucleophiles, leading to the formation of new derivatives.
  • Oxidation and Reduction: The diketone functionality allows for oxidation to form more complex structures or reduction to yield other derivatives .

This compound exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have shown that 4,6-dimethyl-1H-indole-2,3-dione possesses antimicrobial activity against various bacterial strains .
  • Anticancer Potential: Preliminary research indicates that it may have effects on apoptosis-resistant cancer cells, suggesting potential as an anticancer agent .
  • Enzyme Inhibition: There is evidence that this compound can inhibit certain enzymes, which may be beneficial in therapeutic contexts .

The synthesis of 4,6-dimethyl-1H-indole-2,3-dione typically involves:

  • Starting Material: The synthesis often begins with indole or substituted indoles.
  • Methylation: Methylation at the 4 and 6 positions can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Oxidation: The formation of the diketone structure may involve oxidation steps using oxidizing agents like potassium permanganate or chromic acid.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques .

4,6-Dimethyl-1H-indole-2,3-dione has several applications:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: It is used in synthetic organic chemistry for creating more complex molecular structures.
  • Material Science: Its unique properties make it a candidate for research in developing novel materials with specific functionalities .

Interaction studies involving 4,6-dimethyl-1H-indole-2,3-dione have focused on:

  • Protein Binding: Investigations into how this compound interacts with various proteins may reveal insights into its mechanism of action in biological systems.
  • Molecular Docking Studies: Computational studies have been conducted to predict how well this compound binds to specific biological targets, aiding in drug design efforts .

Several compounds share structural similarities with 4,6-dimethyl-1H-indole-2,3-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Indole-2,3-dione (Isatin)Parent structure without methyl groupsBroad spectrum of biological activities
5-Nitroindole-2,3-dioneNitro group at position 5Enhanced antibacterial properties
4-MethylindoleMethyl group at position 4 onlyDifferent pharmacological profile
5-FluoroindoleFluorine substitution at position 5Potential use in imaging and diagnostics

Each of these compounds exhibits unique properties and biological activities while sharing a core indole structure that allows for diverse functionalization. The presence of additional substituents significantly influences their reactivity and biological profiles .

Molecular Structure and Formula

4,6-Dimethyl-1H-indole-2,3-dione is an organic compound belonging to the isatin family, characterized by its bicyclic indole structure with two methyl substituents [2]. The compound possesses the molecular formula C₁₀H₉NO₂ with a molecular weight of 175.18 g/mol [2]. The structure consists of a benzene ring fused to a five-membered heterocyclic pyrrole ring containing nitrogen, with two carbonyl groups at positions 2 and 3, and methyl groups substituted at positions 4 and 6 of the benzene ring [3].

The canonical SMILES representation is CC1=CC(=C2C(=C1)NC(=O)C2=O)C, and the InChI key is SHOAYKZGNWFWSU-UHFFFAOYSA-N [2]. This molecular arrangement creates a planar heterocyclic system that exhibits distinctive chemical and physical properties characteristic of substituted isatin derivatives [4].

PropertyValueReference
IUPAC Name4,6-dimethyl-1H-indole-2,3-dione
CAS Number49820-06-6
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
Exact Mass175.063 g/mol [2]

Bond Lengths and Angles

The molecular structure of 4,6-dimethyl-1H-indole-2,3-dione exhibits bond lengths and angles typical of isatin derivatives [5] [6]. The isatin moiety displays characteristic bond parameters where the carbonyl groups show distinct bond lengths reflecting their electronic environments [5]. The ketone carbonyl at position 3 typically exhibits a C=O bond length of approximately 1.21 Å, while the amide carbonyl at position 2 shows a slightly longer bond length of about 1.22 Å due to resonance effects [6].

The aromatic carbon-carbon bonds within the benzene ring maintain typical aromatic character with bond lengths around 1.39 Å [5]. The carbon-nitrogen bonds in the indole system exhibit aromatic character with lengths of approximately 1.37 Å [6]. The N-H bond length is typically 1.01 Å, while aromatic C-H bonds measure approximately 1.08 Å and the methyl C-H bonds are about 1.09 Å [5] [6].

Bond angles in the isatin core follow predictable patterns, with the O-C-O angle at the carbonyl groups being approximately 131°, and the O-C-N angle measuring around 127° [5] [6]. The methyl substituents at positions 4 and 6 introduce minimal distortion to the overall planar geometry of the indole ring system [5].

Stereochemistry and Spatial Configuration

4,6-Dimethyl-1H-indole-2,3-dione adopts a nearly planar molecular configuration characteristic of isatin derivatives [5] [7]. The compound lacks stereogenic centers and exists as a single constitutional isomer [7]. The isatin ring system demonstrates minimal deviation from planarity, with root mean square deviations typically ranging from 0.017 to 0.026 Å for the non-hydrogen atoms [5] [8].

The spatial arrangement allows for effective π-electron delocalization across the aromatic system [7]. The two methyl substituents at positions 4 and 6 occupy equatorial positions relative to the planar indole framework, minimizing steric interactions while maintaining the overall planar geometry [8]. This configuration contributes to the compound's stability and influences its spectroscopic and electronic properties [7].

Physical Properties

Melting Point and Thermal Stability (244-248°C)

4,6-Dimethyl-1H-indole-2,3-dione exhibits thermal stability characteristics consistent with substituted isatin derivatives [9] [10]. While specific thermal decomposition data for this exact compound is limited, related dimethyl isatin derivatives demonstrate thermal stability up to temperatures of 200-208°C under inert conditions [9]. The compound undergoes decomposition through multiple stages, with initial mass loss occurring around 230-235°C [9].

Isatin derivatives generally show thermal decomposition patterns involving the cleavage of various bonds within the molecular structure [9]. The first decomposition stage typically involves loss of small molecules such as methanol or water, while subsequent stages involve more extensive structural breakdown including C-C and C-N bond cleavage [9]. The thermal stability is influenced by the electron-donating nature of the methyl substituents, which can stabilize the aromatic system [9].

The decomposition process proceeds through radical mechanisms, generating various volatile products including hydrogen cyanide, carbon dioxide, and aromatic fragments [9]. Complete thermal decomposition typically requires temperatures exceeding 750°C, with significant residual mass remaining due to carbonization processes [9] [10].

Solubility Profile in Various Solvents

The solubility characteristics of 4,6-dimethyl-1H-indole-2,3-dione follow patterns typical of isatin derivatives [11] [12]. The compound demonstrates limited solubility in water due to its predominantly aromatic character and lack of strongly polar functional groups [12]. In aqueous systems, isatin derivatives typically show solubilities of approximately 1.9 g/L at 20°C [13].

The compound exhibits good solubility in polar protic solvents such as ethanol and methanol, where hydrogen bonding interactions with the carbonyl and NH groups facilitate dissolution [11] [12]. Polar aprotic solvents including acetone, dimethyl sulfoxide, and dimethylformamide provide excellent solvation due to their ability to interact with the polar carbonyl groups while accommodating the aromatic system [11] [12].

Solvent ClassSolubilityExamples
WaterSlightly solubleLimited aqueous solubility
AlcoholsSolubleEthanol, methanol
Polar aproticSolubleAcetone, DMSO, DMF
HalogenatedSolubleDichloromethane
EthersPoorly solubleDiethyl ether, THF
AromaticsPoorly solubleToluene, benzene

Halogenated solvents such as dichloromethane provide good solubility due to favorable van der Waals interactions with the aromatic system [11]. Conversely, the compound shows poor solubility in non-polar solvents like diethyl ether and toluene, reflecting the polar nature of the isatin core [12].

Color and Crystalline Characteristics

4,6-Dimethyl-1H-indole-2,3-dione exhibits characteristic color properties associated with isatin derivatives [13] [14]. Isatin compounds typically appear as orange to red crystalline solids, with the specific color depending on the substitution pattern and crystal packing arrangements [13]. The compound forms monoclinic crystals with characteristic prismatic morphology [15] [13].

The orange-red coloration arises from electronic transitions within the conjugated π-system of the indole framework [13] [14]. The presence of methyl substituents at positions 4 and 6 may influence the exact color through electronic effects, potentially shifting the absorption characteristics compared to unsubstituted isatin [14].

Crystalline samples demonstrate typical properties of organic molecular crystals, including defined melting points and characteristic optical properties [13]. The crystal structure is stabilized by intermolecular hydrogen bonding interactions, particularly involving the NH group and carbonyl oxygens [8]. These interactions contribute to the overall stability of the crystalline phase and influence the compound's physical properties [15] [8].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Data

The nuclear magnetic resonance spectroscopic characteristics of 4,6-dimethyl-1H-indole-2,3-dione provide detailed structural information about the molecular framework [16] [17] [18]. In proton nuclear magnetic resonance spectroscopy, the NH proton typically appears as a characteristic singlet in the range of 10.5-11.5 ppm, consistent with isatin derivatives [7] [17].

The aromatic protons of the benzene ring appear in the region of 6.5-7.8 ppm, with the specific chemical shifts influenced by the electron-donating effects of the methyl substituents [16] [17]. The methyl groups at positions 4 and 6 generate singlet signals in the range of 2.2-2.5 ppm, appearing as distinct signals due to their different electronic environments [16] [18].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic signals for the carbonyl carbons, with the ketone carbon at position 3 appearing around 180-185 ppm and the amide carbon at position 2 resonating at 155-165 ppm [17] [18]. The aromatic carbons of the benzene ring appear in the typical aromatic region of 110-150 ppm, while the methyl carbons resonate around 20-25 ppm [17] [18].

NMR TypeSignal AssignmentChemical Shift Range
¹H NMRNH proton10.5-11.5 ppm
¹H NMRAromatic protons6.5-7.8 ppm
¹H NMRMethyl protons2.2-2.5 ppm
¹³C NMRC=O (ketone)180-185 ppm
¹³C NMRC=O (amide)155-165 ppm

Infrared Absorption Bands

The infrared spectroscopic characteristics of 4,6-dimethyl-1H-indole-2,3-dione exhibit the distinctive absorption patterns typical of isatin derivatives [19] [20]. The compound displays two prominent carbonyl stretching vibrations reflecting the dual carbonyl character of the isatin core [19]. The ketone carbonyl at position 3 typically appears as a strong absorption around 1740 cm⁻¹, while the amide carbonyl at position 2 resonates at approximately 1620 cm⁻¹ [19] [20].

The NH stretching vibration appears as a broad absorption band around 3200 cm⁻¹, often accompanied by sub-bands due to hydrogen bonding interactions [19]. This band may shift to lower frequencies in solid-state samples due to intermolecular hydrogen bonding effects [19]. The aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹, while the methyl C-H stretches occur around 2800-3000 cm⁻¹ [19].

The presence of methyl substituents introduces additional vibrational modes, including C-H bending vibrations in the 1400-1500 cm⁻¹ region [19]. The aromatic C=C stretching vibrations appear around 1600 cm⁻¹, often overlapping with the amide carbonyl absorption [19]. These spectroscopic features provide characteristic fingerprint patterns for compound identification and structural analysis [19] [20].

Ultraviolet-Visible Spectroscopy Patterns

The ultraviolet-visible spectroscopic properties of 4,6-dimethyl-1H-indole-2,3-dione reflect the electronic transitions characteristic of the conjugated isatin chromophore [14] [7] [21]. The compound exhibits absorption maxima in the region of 250-350 nm corresponding to π→π* transitions within the aromatic system [7] [22]. The specific wavelength and intensity of these transitions depend on the electronic effects of the methyl substituents [14].

The primary absorption band typically appears around 253 nm, consistent with isatin derivatives [21]. This absorption arises from electronic transitions involving the delocalized π-electron system of the indole framework [7] [22]. Additional absorption features may appear at longer wavelengths due to n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms [7].

The presence of methyl substituents at positions 4 and 6 influences the electronic absorption characteristics through inductive and resonance effects [14]. These electron-donating groups can shift the absorption maxima and alter the extinction coefficients compared to unsubstituted isatin [14] [21]. The compound may also exhibit solvatochromic effects, where the absorption characteristics change depending on the solvent environment [22].

In basic media, isatin derivatives often show significant changes in their absorption spectra due to deprotonation of the NH group, resulting in the formation of azanion species with altered electronic properties [7]. This pH-dependent behavior provides insight into the electronic structure and can be useful for analytical applications [7] [22].

Crystallographic Properties

The crystallographic properties of 4,6-dimethyl-1H-indole-2,3-dione are consistent with those observed in related dimethyl isatin derivatives [8]. Crystal structure analyses of similar compounds reveal that these molecules typically crystallize in orthorhombic or monoclinic space groups [5] [8]. The 5,7-dimethyl isatin analog crystallizes with four molecules in the asymmetric unit, suggesting similar packing behavior may occur for the 4,6-dimethyl isomer [8].

The molecular packing in the crystal lattice is dominated by intermolecular hydrogen bonding interactions [8]. These crystals typically form dimeric units linked through pairs of N-H⋯O hydrogen bonds, where the NH group of one molecule interacts with the carbonyl oxygen of an adjacent molecule [8]. The bond lengths for these hydrogen bonds typically range from 2.4 to 2.5 Å [5].

The crystal structures exhibit near-planar molecular geometries with minimal deviations from planarity [8]. The root mean square deviations for non-hydrogen atoms typically range from 0.007 to 0.026 Å, indicating excellent planarity of the isatin core [8]. The methyl substituents maintain their positions within the aromatic plane, contributing to the overall structural stability [8].

Unit cell parameters for related dimethyl isatin derivatives suggest similar crystallographic behavior, with typical cell dimensions reflecting the molecular size and packing arrangements [8]. The crystal packing is further stabilized by weak C-H⋯O interactions and van der Waals forces between aromatic rings [5] [8].

Electronic Properties

Electron Density Distribution

The electron density distribution in 4,6-dimethyl-1H-indole-2,3-dione reflects the electronic characteristics typical of substituted isatin derivatives [23] [24]. Theoretical calculations using density functional theory methods reveal that the highest occupied molecular orbital is primarily localized on the aromatic ring system and the nitrogen atom [23] [24]. The electron density distribution shows significant delocalization across the conjugated π-system of the indole framework [23].

The carbonyl groups at positions 2 and 3 exhibit distinct electron density patterns [23]. The ketone carbonyl at position 3 shows higher electron density on the oxygen atom compared to the amide carbonyl at position 2, reflecting the different electronic environments [23]. The methyl substituents at positions 4 and 6 contribute electron density to the aromatic system through inductive effects [23].

Natural bond orbital analysis reveals significant charge transfer processes within the molecule [23]. The greatest resonance energy involves electron transfer from the nitrogen lone pair to the carbonyl groups, with stabilization energies typically around 50 kcal/mol [23]. Additional charge transfer occurs between bonding orbitals of the aromatic ring and anti-bonding orbitals of the carbonyl groups [23].

The calculated atomic charges show the nitrogen atom carrying a negative charge of approximately -0.47e, while the carbonyl carbons exhibit positive charges around +0.64e [23]. These charge distributions influence the chemical reactivity and intermolecular interactions of the compound [23] [24].

Frontier Orbital Analysis

The frontier molecular orbital analysis of 4,6-dimethyl-1H-indole-2,3-dione provides insights into its electronic properties and chemical reactivity [23] [25]. The highest occupied molecular orbital energy typically ranges from -6.5 to -7.0 eV, while the lowest unoccupied molecular orbital energy falls between -2.5 and -3.0 eV for isatin derivatives [23] [25].

The HOMO-LUMO energy gap, a critical parameter for electronic stability, typically ranges from 3.5 to 4.0 eV for substituted isatin compounds [23] [25]. This relatively large energy gap indicates high electronic stability and low reactivity toward electrophilic attack [23]. The ionization potential, derived from the HOMO energy, typically ranges from 6.5 to 7.0 eV, while the electron affinity ranges from 2.5 to 3.0 eV [23] [25].

Electronic PropertyTypical Value RangeMethod
HOMO Energy-6.5 to -7.0 eVDFT B3LYP
LUMO Energy-2.5 to -3.0 eVDFT B3LYP
HOMO-LUMO Gap3.5 to 4.0 eVCalculated
Ionization Potential6.5 to 7.0 eVFrom HOMO
Electron Affinity2.5 to 3.0 eVFrom LUMO

The HOMO orbital density is primarily distributed over the aromatic ring system and nitrogen atom, indicating these regions as the most likely sites for oxidation reactions [23] [24]. The LUMO orbital density is concentrated on the carbonyl groups and aromatic carbons, suggesting these areas as preferential sites for reduction or nucleophilic attack [23].

Chemical hardness, calculated as half the HOMO-LUMO gap, typically ranges from 1.8 to 2.0 eV for isatin derivatives [23] [25]. The electronegativity values range from 4.5 to 5.0 eV, while the electrophilicity index typically falls between 5.0 and 6.0 eV [23] [25]. These parameters indicate moderate reactivity and selective chemical behavior [23].

Acid-Base Properties

The acid-base properties of 4,6-dimethyl-1H-indole-2,3-dione are governed by the NH group in the isatin core structure [13] [26]. Isatin derivatives typically exhibit weak acidic character due to the ability of the NH proton to undergo deprotonation [13]. The pKa value for the NH group in isatin compounds generally falls in the range of 10-11, indicating weak acidity under normal conditions [13] [27].

The presence of methyl substituents at positions 4 and 6 influences the acid-base behavior through electronic effects [27]. These electron-donating groups increase the electron density on the nitrogen atom, making deprotonation more difficult and resulting in a slightly higher pKa compared to unsubstituted isatin [27]. The compound can form azanion species upon deprotonation, which exhibit altered electronic and spectroscopic properties [7].

In basic media, deprotonation of the NH group leads to the formation of an anionic species that shows enhanced reactivity toward electrophiles [7]. This deprotonation process is accompanied by significant changes in the ultraviolet-visible absorption spectrum, with new absorption bands appearing at longer wavelengths [7]. The azanion form typically exhibits increased solubility in polar solvents [13].

The synthesis of 4,6-dimethyl-1H-indole-2,3-dione can be achieved through several well-established classical methodologies that have been extensively studied and optimized over decades. These traditional approaches provide reliable pathways to the target compound, each with distinct advantages and limitations.

Sandmeyer Synthesis Pathway

The Sandmeyer isatin synthesis represents one of the most well-established and frequently-used preparative methods for the synthesis of indole-2,3-dione derivatives [1]. This methodology involves the condensation of substituted anilines with chloral hydrate and hydroxylamine hydrochloride to form α-isonitrosoacetanilides, which upon acid treatment cyclize to yield the desired indole-2,3-dione products.

For 4,6-dimethyl-1H-indole-2,3-dione synthesis, the process begins with 3,5-dimethylaniline as the starting material. The reaction mechanism proceeds through the formation of an intermediate isonitrosoacetanilide, which undergoes electrophilic cyclization promoted by concentrated sulfuric acid. The synthesis of 4,6-dimethylisatin from 3,4-dimethylaniline was documented to involve conversion into 3,4-dimethyl-isonitrosoacetanilide by reaction with chloral hydrate and hydroxylamine [2].

The reaction conditions typically require heating at 80°C for 0.5 hours in concentrated sulfuric acid, yielding the target compound as an orange solid. A representative synthesis reported the conversion of N-(3,5-dimethyl-phenyl)-2-hydroxyimino-acetamide (13.7 g, 71.3 mmol) in concentrated sulfuric acid (70 mL) at 80°C for 30 minutes, providing 4,6-dimethyl-1H-indole-2,3-dione in 44% yield (5.53 g) [3].

The advantages of the Sandmeyer synthesis include its simplicity, well-established protocol, and use of readily available starting materials. However, the method suffers from harsh acidic conditions, moderate yields, and potential for substrate decomposition under the reaction conditions. The reaction mechanism involves the formation of a carbocation intermediate that cyclizes onto the aromatic ring, followed by oxidation to form the final indole-2,3-dione structure.

Stolle Synthesis Approach

The Stolle synthesis provides an alternative classical route for the preparation of indole-2,3-dione derivatives through a two-step process involving acylation followed by cyclization [4]. This methodology produces oxindoles from anilines and α-haloacid chlorides or oxalyl chloride, with the first step being an amide coupling reaction and the second step involving a Friedel-Crafts reaction.

In the context of 4,6-dimethyl-1H-indole-2,3-dione synthesis, the Stolle approach begins with the appropriate substituted aniline and oxalyl chloride to form the intermediate chlorooxalylanilide. The cyclization step is promoted by Lewis acids such as aluminum trichloride, titanium tetrachloride, or boron trifluoride. The reaction conditions are generally milder than those required for the Sandmeyer synthesis, and the method typically provides higher yields.

The mechanism involves the initial formation of an N-acylated intermediate through nucleophilic attack of the aniline on oxalyl chloride, followed by intramolecular Friedel-Crafts acylation. The Lewis acid catalyst facilitates the cyclization by activating the carbonyl group toward nucleophilic attack by the aromatic ring. The final step involves oxidation of the intermediate to form the indole-2,3-dione structure.

The Stolle synthesis offers several advantages including higher yields (typically 60-85%), better substrate tolerance, and the ability to introduce various substituents on the aromatic ring. However, the method requires the use of Lewis acid catalysts, which can be moisture-sensitive and may require anhydrous conditions. Additionally, the reaction may produce regioisomeric mixtures when using unsymmetrically substituted anilines.

Gassman Synthesis Method

The Gassman indole synthesis represents a versatile one-pot procedure that enables the preparation of substituted indoles through a series of chemical reactions involving anilines, tert-butyl hypochlorite, and β-carbonyl sulfide derivatives [5]. This methodology is particularly valuable for the synthesis of 3-substituted indoles, which can be further oxidized to yield indole-2,3-dione derivatives.

The reaction mechanism of the Gassman synthesis involves three distinct steps. First, the aniline undergoes oxidation using tert-butyl hypochlorite to generate a chloramine intermediate. Second, the addition of a β-carbonyl sulfide derivative occurs at low temperatures (typically -78°C) to form a sulfonium ion intermediate. Finally, the addition of a base such as triethylamine facilitates deprotonation of the sulfonium ion, creating a sulfonium ylide that undergoes a [6] [7]-sigmatropic rearrangement to produce the ketone intermediate, which subsequently cyclizes to form the 3-thiomethylindole product [8].

For the synthesis of 4,6-dimethyl-1H-indole-2,3-dione, the Gassman approach would involve starting with 3,5-dimethylaniline and proceeding through the characteristic three-step sequence. The resulting 3-thiomethylindole can be desulfurized using Raney nickel to provide the 3-unsubstituted indole, which can then be oxidized to the corresponding indole-2,3-dione using appropriate oxidizing agents.

The advantages of the Gassman synthesis include its mild reaction conditions, one-pot nature, and ability to introduce various substituents at the 3-position of the indole ring. The method operates under relatively mild conditions and does not require harsh acids or high temperatures. However, the synthesis involves the use of toxic reagents such as tert-butyl hypochlorite and requires careful handling of the intermediates. Additionally, the method may not be suitable for electron-rich anilines such as 4-methoxyaniline, which tend to fail in this reaction [5].

Modern Synthetic Approaches

Catalytic Methods

Modern synthetic approaches to indole-2,3-dione derivatives have been revolutionized by the development of transition metal-catalyzed methodologies. These catalytic systems offer improved selectivity, milder reaction conditions, and greater functional group tolerance compared to classical methods. The use of palladium, ruthenium, and nickel catalysts has opened new pathways for the efficient synthesis of substituted indole derivatives.

Palladium-Catalyzed Synthesis

Palladium-catalyzed synthesis of indoles has emerged as one of the most powerful and versatile methods in modern organic chemistry [9]. The Larock indole synthesis, which uses palladium as a catalyst to synthesize indoles from ortho-iodoanilines and disubstituted alkynes, represents a particularly important development in this field. This heteroannulation reaction proceeds through a well-defined mechanism involving oxidative addition, alkyne coordination, migratory insertion, and reductive elimination steps.

The reaction mechanism involves the initial reduction of Pd(OAc)2 to Pd(0), followed by oxidative addition of the ortho-iodoaniline to form a Pd(II) intermediate. The alkyne then coordinates to the palladium center through ligand exchange, and migratory insertion causes the alkyne to undergo regioselective syn-insertion into the aryl-palladium bond. The nitrogen atom subsequently displaces the halide in the resulting vinylic palladium intermediate to form a six-membered palladium-containing heterocycle, which undergoes reductive elimination to form the indole product and regenerate the Pd(0) catalyst [9].

For the synthesis of 4,6-dimethyl-1H-indole-2,3-dione, palladium-catalyzed approaches can be employed to construct the indole framework, followed by oxidation to introduce the dione functionality. The regioselectivity of the reaction is particularly important when using unsymmetrical alkynes, as the larger, more sterically hindering group is typically inserted next to the aryl-palladium bond.

Ruthenium-Catalyzed Pathways

Ruthenium catalysis has provided complementary approaches to indole synthesis with unique advantages in terms of functional group tolerance and reaction conditions. Ruthenium-catalyzed C-H activation processes have enabled the direct functionalization of indole derivatives, allowing for the introduction of various substituents and the construction of complex molecular architectures.

The use of ruthenium catalysts in indole synthesis often involves C-H activation mechanisms that proceed through metallacycle intermediates. These catalytic systems can accommodate a wide range of functional groups and provide excellent regioselectivity for the formation of substituted indoles. The reaction conditions are typically mild, and the catalysts show good tolerance for various electronic and steric effects in the substrate.

Nickel-Catalyzed Approaches

Nickel catalysis has emerged as an attractive alternative to precious metal catalysts for indole synthesis, offering cost-effectiveness and environmental advantages. Recent developments in nickel-catalyzed alkyne annulation reactions have demonstrated the ability to synthesize decorated indoles through C-H/N-H functionalization strategies [10].

The nickel-catalyzed synthesis of indoles from anilines and alkynes represents a particularly promising approach that operates under mild conditions without the need for stoichiometric oxidants. The reaction proceeds through a mechanism involving C-H activation, alkyne coordination, and cyclization to form the indole product. The use of appropriate ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is crucial for achieving high catalytic efficiency and selectivity.

Nickel-catalyzed methods offer several advantages including the use of earth-abundant metals, mild reaction conditions, and excellent functional group tolerance. The reactions can often be performed under solvent-free conditions, further enhancing their environmental profile. However, the field of nickel-catalyzed indole synthesis is still developing, and optimization of reaction conditions and catalyst systems remains an active area of research.

Regioselective Control Strategies

The control of regioselectivity in indole synthesis is a critical aspect of modern synthetic methodology, particularly when targeting specific substitution patterns such as those found in 4,6-dimethyl-1H-indole-2,3-dione. Several strategies have been developed to achieve precise control over the regioselectivity of indole formation and functionalization.

Directing Group Strategies

The use of directing groups represents one of the most effective approaches for achieving regioselective C-H functionalization in indole synthesis. These groups coordinate to the metal catalyst and direct the reaction to occur at specific positions on the indole ring. Common directing groups include pyridyl, quinolinyl, and amide functionalities, which can be easily introduced and removed under mild conditions.

For the synthesis of 4,6-dimethyl-1H-indole-2,3-dione, directing group strategies can be employed to control the regioselectivity of methylation reactions and subsequent oxidation steps. The directing group approach allows for the selective introduction of methyl substituents at the 4 and 6 positions of the indole ring, avoiding the formation of regioisomeric mixtures.

Electronic Control

Electronic effects play a crucial role in determining the regioselectivity of indole synthesis and functionalization reactions. The electron-rich nature of the indole ring system makes it susceptible to electrophilic attack, with the reactivity pattern typically following the order C3 > C2 > C4-C7. Understanding and manipulating these electronic effects is essential for achieving the desired regioselectivity.

In the context of 4,6-dimethyl-1H-indole-2,3-dione synthesis, electronic control can be achieved through the strategic use of electron-withdrawing or electron-donating substituents that influence the reactivity of specific positions on the indole ring. The introduction of methyl groups at the 4 and 6 positions can be controlled by taking advantage of the electronic bias inherent in the indole system.

Steric Control

Steric factors also play an important role in regioselectivity control, particularly when dealing with bulky substituents or sterically demanding reaction conditions. The steric environment around the reactive site can significantly influence the outcome of the reaction, favoring the formation of products with specific substitution patterns.

For 4,6-dimethyl-1H-indole-2,3-dione synthesis, steric control can be achieved through the use of bulky ligands or reaction conditions that favor the formation of the desired substitution pattern. The strategic placement of bulky groups can prevent unwanted reactions at specific positions while promoting the desired transformations.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the field of indole chemistry by providing rapid, efficient, and environmentally friendly methods for the preparation of indole derivatives. The use of microwave irradiation offers significant advantages over conventional heating methods, including enhanced reaction rates, improved yields, and cleaner reaction profiles.

Microwave-Enhanced Fischer Indole Synthesis

The Fischer indole synthesis, one of the most widely used methods for indole preparation, has been significantly improved through the application of microwave irradiation. Traditional Fischer indole synthesis often requires harsh acidic conditions and prolonged heating, but microwave-assisted protocols have dramatically reduced reaction times while maintaining or improving yields [11].

A representative microwave-assisted Fischer indole synthesis involves the treatment of phenylhydrazine with cyclohexanone and zinc chloride under microwave irradiation at 600W for 3 minutes, yielding 76% of 1,2,3,4-tetrahydrocarbazole. When zinc chloride is replaced with para-toluenesulfonic acid, the reaction yield increases to 91%, demonstrating the importance of acid selection in microwave-assisted protocols [11].

For the synthesis of 4,6-dimethyl-1H-indole-2,3-dione precursors, microwave-assisted Fischer indole synthesis can be employed using appropriately substituted phenylhydrazine derivatives and suitable carbonyl compounds. The rapid heating and efficient energy transfer provided by microwave irradiation enable the formation of the indole core under significantly milder conditions than traditional methods.

Microwave-Assisted Larock Synthesis

The Larock indole synthesis has also benefited from microwave assistance, enabling the rapid formation of substituted indoles from iodoanilines and alkynes. A microwave-assisted, one-pot, three-component coupling reaction has been developed for the synthesis of indoles under Sonogashira conditions [12].

The reaction is carried out in two steps: first, the iodoaniline and terminal alkyne are subjected to microwave irradiation at 60°C for 20 minutes, followed by the addition of acetonitrile and an aryl iodide, with further microwave heating at 90°C for 30 minutes. This protocol enables the synthesis of various polysubstituted indoles in moderate to excellent yields, with the microwave conditions providing significant advantages in terms of reaction time and energy efficiency.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis offers numerous advantages for indole chemistry:

  • Enhanced Reaction Rates: Microwave irradiation can accelerate reactions by factors of 10-1000 compared to conventional heating, enabling rapid synthesis of complex indole derivatives.

  • Improved Yields: The selective heating and efficient energy transfer provided by microwave irradiation often result in higher yields and cleaner reaction profiles.

  • Energy Efficiency: Microwave heating is more energy-efficient than conventional heating methods, reducing the overall environmental impact of the synthesis.

  • Reduced Side Reactions: The rapid heating and precise temperature control possible with microwave irradiation can minimize side reactions and improve selectivity.

  • Solvent Compatibility: Microwave-assisted reactions can be performed in a variety of solvents, including environmentally friendly options such as water and ethanol.

For the synthesis of 4,6-dimethyl-1H-indole-2,3-dione, microwave-assisted protocols can be employed at various stages of the synthesis, from the initial formation of the indole core to the final oxidation steps. The rapid and efficient nature of microwave-assisted reactions makes them particularly attractive for the development of scalable synthetic routes to this important compound.

Synthesis from Substituted Anilines

The synthesis of 4,6-dimethyl-1H-indole-2,3-dione from substituted anilines represents a fundamental approach that leverages the reactivity of these aromatic amines to construct the indole framework. This methodology is particularly valuable as it allows for the direct incorporation of desired substituents through the use of appropriately substituted aniline starting materials.

Reaction with Chloral Hydrate and Hydroxylamine

The reaction of substituted anilines with chloral hydrate and hydroxylamine represents a classical approach to indole-2,3-dione synthesis that has been extensively studied and optimized. This methodology, which forms the basis of the Sandmeyer synthesis, involves the formation of an intermediate isonitrosoacetanilide that subsequently undergoes cyclization to yield the desired indole-2,3-dione product.

Mechanism of Formation

The reaction mechanism begins with the condensation of the substituted aniline with chloral hydrate and hydroxylamine hydrochloride in aqueous medium. The initial step involves the formation of an α-isonitrosoacetanilide intermediate through nucleophilic attack of the aniline on the activated chloral hydrate-hydroxylamine complex. This intermediate contains both the necessary carbon framework and the oxime functionality required for subsequent cyclization.

The isonitrosoacetanilide intermediate exhibits characteristic structural features that facilitate the cyclization reaction. The oxime group provides the necessary nucleophilic center for intramolecular attack, while the electron-rich aromatic ring serves as the electrophilic component. The reaction is typically carried out in aqueous sodium sulfate solution, which provides the appropriate ionic strength and pH conditions for optimal intermediate formation.

Optimization of Reaction Conditions

The optimization of reaction conditions for the chloral hydrate-hydroxylamine reaction is crucial for achieving high yields and selectivity. Temperature control is particularly important, as elevated temperatures can lead to decomposition of the intermediate or formation of unwanted side products. The reaction is typically conducted at temperatures between 0°C and room temperature to maintain the stability of the intermediate.

The molar ratios of reactants also play a critical role in the success of the reaction. Optimal conditions typically involve the use of equimolar amounts of aniline, chloral hydrate, and hydroxylamine hydrochloride, with slight excesses of the latter two components often improving yields. The reaction medium composition, including the concentration of sodium sulfate and the pH of the solution, must be carefully controlled to ensure efficient intermediate formation.

Substrate Scope and Limitations

The reaction of substituted anilines with chloral hydrate and hydroxylamine exhibits good substrate scope, accommodating a wide range of aromatic substitution patterns. Electron-donating substituents such as methyl groups generally enhance the reactivity of the aniline toward the chloral hydrate-hydroxylamine complex, facilitating the formation of the desired intermediate.

For the synthesis of 4,6-dimethyl-1H-indole-2,3-dione, the use of 3,5-dimethylaniline as the starting material provides the appropriate substitution pattern for the target compound. The methyl groups at the 3 and 5 positions of the aniline correspond to the 4 and 6 positions of the final indole-2,3-dione product, ensuring the correct regioselectivity of the synthesis.

However, the reaction also exhibits certain limitations. Strongly electron-withdrawing substituents on the aniline can reduce the nucleophilicity of the amino group, making the initial condensation reaction more difficult. Additionally, steric hindrance around the amino group can impede the formation of the intermediate, leading to reduced yields.

Cyclization Mechanisms

The cyclization of isonitrosoacetanilide intermediates to form indole-2,3-dione derivatives involves several distinct mechanistic pathways, each of which contributes to the overall efficiency and selectivity of the transformation. Understanding these mechanisms is essential for optimizing reaction conditions and predicting the outcome of the synthesis.

Electrophilic Cyclization Pathway

The most common cyclization mechanism involves electrophilic attack of the protonated oxime group on the electron-rich aromatic ring. This process is typically promoted by strong acids such as concentrated sulfuric acid, which serve both to protonate the oxime nitrogen and to facilitate the cyclization reaction through electrophilic activation.

The mechanism begins with protonation of the oxime nitrogen to form a highly electrophilic nitrosium species. This activated intermediate then undergoes intramolecular electrophilic aromatic substitution, with the electron-rich aromatic ring serving as the nucleophile. The reaction proceeds through a Wheland intermediate, which subsequently undergoes deprotonation and rearrangement to form the indole-2,3-dione product.

The regioselectivity of the cyclization reaction is determined by the electronic properties of the aromatic ring and the steric environment around the reaction site. For 4,6-dimethyl-1H-indole-2,3-dione synthesis, the methyl substituents at the 3 and 5 positions of the aniline starting material direct the cyclization to occur at the appropriate position, ensuring the formation of the desired product.

Acid-Catalyzed Rearrangement

An alternative cyclization mechanism involves acid-catalyzed rearrangement of the isonitrosoacetanilide intermediate. This pathway is particularly important when the direct electrophilic cyclization is hindered by steric or electronic factors. The rearrangement mechanism involves the formation of a cyclic intermediate that subsequently undergoes ring expansion and oxidation to yield the indole-2,3-dione product.

The acid-catalyzed rearrangement typically requires higher temperatures and longer reaction times than the direct electrophilic cyclization pathway. However, this mechanism can be advantageous when dealing with sterically hindered substrates or when the direct cyclization pathway is not feasible due to electronic factors.

Oxidative Cyclization

In some cases, the cyclization of isonitrosoacetanilide intermediates can be achieved through oxidative processes. This mechanism involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to facilitate the cyclization reaction. The oxidative pathway can be particularly useful when the traditional acid-catalyzed cyclization is not effective or when milder reaction conditions are desired.

The oxidative cyclization mechanism typically involves the formation of a radical intermediate that undergoes intramolecular cyclization to form the indole ring system. This pathway can provide access to indole-2,3-dione derivatives under milder conditions than the traditional acid-catalyzed methods, making it an attractive alternative for sensitive substrates.

Factors Affecting Cyclization Efficiency

Several factors influence the efficiency and selectivity of the cyclization reaction:

  • Acid Strength and Concentration: The choice of acid and its concentration significantly impact the cyclization efficiency. Strong acids such as concentrated sulfuric acid are typically required for effective cyclization, but the concentration must be carefully controlled to avoid over-protonation and decomposition of the intermediate.

  • Temperature Control: The reaction temperature must be optimized to balance the rate of cyclization with the stability of the intermediate. Higher temperatures generally accelerate the reaction but may also increase the formation of side products.

  • Reaction Time: The duration of the cyclization reaction affects both the yield and the purity of the product. Insufficient reaction time can lead to incomplete cyclization, while excessive reaction time can result in decomposition or over-oxidation.

  • Substrate Electronics: The electronic properties of the aromatic ring significantly influence the cyclization mechanism. Electron-rich substrates undergo cyclization more readily, while electron-poor substrates may require more forcing conditions.

  • Steric Effects: Steric hindrance around the reaction site can impede the cyclization process, leading to reduced yields or altered regioselectivity. The design of the substrate must take into account these steric factors to ensure efficient cyclization.

For the synthesis of 4,6-dimethyl-1H-indole-2,3-dione, the cyclization mechanism involves the intramolecular attack of the activated oxime group on the electron-rich aromatic ring bearing methyl substituents at the 3 and 5 positions. The methyl groups enhance the electron density of the aromatic ring, facilitating the electrophilic cyclization reaction and ensuring high yields of the desired product.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic chemistry, with green chemistry principles guiding the design of new synthetic routes to important compounds such as 4,6-dimethyl-1H-indole-2,3-dione. These approaches emphasize the use of renewable resources, reduction of waste, elimination of toxic solvents, and development of energy-efficient processes.

Sustainable Multicomponent Reactions

Recent developments in green chemistry have led to the creation of sustainable multicomponent reactions for indole synthesis. A notable example is the innovative two-step reaction that assembles the indole core from inexpensive and broadly available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides [13]. This approach involves an Ugi multicomponent reaction followed by acid-induced cyclization, delivering products under mild and benign conditions using ethanol as solvent without requiring metal catalysts.

This methodology demonstrates several key green chemistry principles: waste prevention through efficient atom utilization, superior atom economy inherent in multicomponent reactions, use of less hazardous chemical syntheses, and energy efficiency through room temperature operation in the first step. The ecological footprint of this indole synthesis outperforms competing procedures by factors of 2.5 to greater than 10, as calculated by E-factor and process mass intensity metrics [13].

Solvent-Free Methodologies

The development of solvent-free synthetic protocols represents a significant advancement in green chemistry approaches to indole synthesis. These methodologies eliminate the need for organic solvents, reducing waste generation and environmental impact while often improving reaction efficiency and selectivity.

Microwave-assisted solvent-free reactions have proven particularly effective for indole synthesis. The Madelung indole synthesis has been successfully adapted to solvent-free conditions using potassium tert-butoxide as base under microwave irradiation [14]. This approach significantly reduces the environmental footprint of the synthesis while maintaining high yields and selectivity.

Water as Reaction Medium

The use of water as a reaction medium represents one of the most environmentally benign approaches to organic synthesis. Several methodologies have been developed for indole synthesis in aqueous media, taking advantage of the unique properties of water to facilitate reaction processes while eliminating the need for organic solvents.

Aqueous synthesis protocols for indole derivatives have been developed using various catalytic systems that operate efficiently in water. These methods often exhibit improved selectivity and reduced side product formation compared to their organic solvent counterparts. The use of water as solvent also facilitates product isolation and purification, as many indole derivatives can be extracted from aqueous reaction mixtures using simple phase separation techniques.

Catalytic Green Approaches

The development of catalytic systems that operate under mild conditions with high efficiency represents a cornerstone of green chemistry approaches to indole synthesis. These systems minimize energy consumption, reduce waste generation, and often provide improved selectivity compared to stoichiometric methods.

Transition metal catalysts have been designed to operate under environmentally friendly conditions, often using air or water as oxidants and avoiding the need for stoichiometric oxidizing agents. These catalytic systems can be recycled and reused, further reducing the environmental impact of the synthesis. The development of earth-abundant metal catalysts, such as iron and nickel complexes, has provided cost-effective alternatives to precious metal catalysts while maintaining high catalytic activity.

Biocatalytic Approaches

The use of biological catalysts, including enzymes and whole-cell systems, represents an emerging area in green indole synthesis. These biocatalytic approaches operate under mild conditions, exhibit high selectivity, and use renewable biological resources. While still in early development for indole-2,3-dione synthesis, biocatalytic methods hold promise for providing sustainable routes to these important compounds.

Enzymatic oxidation systems have been developed for the conversion of indole derivatives to indole-2,3-diones, offering an alternative to chemical oxidation methods. These systems typically operate under mild conditions and can be highly selective for specific oxidation patterns, making them attractive for the synthesis of substituted indole-2,3-diones.

Industrial Production Methods

The industrial production of 4,6-dimethyl-1H-indole-2,3-dione requires consideration of scalability, cost-effectiveness, safety, and environmental impact. Industrial synthesis methods must balance these factors while maintaining high product quality and yield. The development of efficient industrial processes often involves optimization of existing synthetic routes and implementation of continuous flow technologies.

Process Optimization for Scale-Up

The transition from laboratory-scale to industrial-scale production requires extensive optimization of reaction conditions, purification methods, and process control systems. Key considerations include heat management, mixing efficiency, residence time distribution, and mass transfer limitations that become significant at larger scales.

Industrial production of indole-2,3-dione derivatives typically employs the Sandmeyer synthesis due to its robustness and reliability at scale. However, the harsh reaction conditions and use of concentrated sulfuric acid present challenges for industrial implementation. Process optimization focuses on developing safer handling procedures, implementing efficient heat removal systems, and designing appropriate materials of construction to withstand the corrosive reaction environment.

Continuous flow technology has emerged as a promising approach for industrial indole synthesis, offering several advantages over traditional batch processes. Flow reactors provide better heat and mass transfer, improved mixing, and enhanced safety through reduced inventory of hazardous materials. The implementation of continuous flow processes for indole-2,3-dione synthesis enables precise control over reaction conditions and facilitates automation of the production process.

Quality Control and Purification

Industrial production requires robust quality control systems to ensure consistent product quality and purity. The purification of 4,6-dimethyl-1H-indole-2,3-dione at industrial scale typically involves crystallization processes optimized for large-scale operation. The selection of appropriate solvents, control of crystallization conditions, and implementation of efficient filtration and drying systems are critical for achieving high product quality.

Advanced analytical techniques are employed for real-time monitoring of the production process, including in-line spectroscopic methods for reaction monitoring and automated sampling systems for quality control. These systems enable rapid detection of process deviations and implementation of corrective measures to maintain product quality.

Economic Considerations

The economic viability of industrial production depends on multiple factors including raw material costs, energy consumption, equipment requirements, and waste treatment costs. The selection of optimal synthetic routes for industrial production requires comprehensive economic analysis that considers both capital and operating costs.

The isatin market has shown significant growth, with increasing demand from pharmaceutical, dye, and agrochemical industries driving the need for efficient production methods [15]. The versatility of isatin as a chemical intermediate makes it an attractive target for industrial production, with applications ranging from pharmaceutical synthesis to material science.

Safety and Environmental Considerations

Industrial production of indole-2,3-dione derivatives must address safety concerns associated with the use of hazardous chemicals and reaction conditions. The implementation of appropriate safety systems, including emergency response procedures and containment systems, is essential for safe industrial operation.

Environmental considerations include the treatment of waste streams, minimization of emissions, and implementation of recycling systems for solvents and catalysts. The development of green chemistry approaches for industrial production is increasingly important for meeting environmental regulations and corporate sustainability goals.

Purification and Characterization Techniques

The purification and characterization of 4,6-dimethyl-1H-indole-2,3-dione are critical aspects of its synthesis, ensuring product quality and enabling structural confirmation. These processes must be carefully optimized to achieve high purity while maintaining acceptable yields and cost-effectiveness.

Crystallization Methods

Crystallization represents the most common and effective method for purifying indole-2,3-dione derivatives. The process takes advantage of solubility differences at different temperatures to achieve separation and purification. For 4,6-dimethyl-1H-indole-2,3-dione, crystallization can be performed using various solvent systems, with ethanol-water mixtures being particularly effective.

The crystallization process typically involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystal formation. The rate of cooling, degree of supersaturation, and presence of seed crystals all influence the crystal quality and purity. Recrystallization from ethanol has been reported to provide high-purity 4,6-dimethyl-1H-indole-2,3-dione with characteristic orange coloration [3].

A comprehensive study of indole purification using solute crystallization demonstrated that optimal conditions (crystallization temperature of 283 K, crystallization time of 10 minutes, and initial volume ratio of solvent to raw material of 15.5) could achieve 99.5% purity with 57.5% yield [16]. The process involves the use of n-hexane as solvent and takes advantage of the high melting point and low solubility of indole derivatives in hydrocarbon solvents.

Chromatographic Purification

Chromatographic methods provide powerful tools for the purification and analysis of indole-2,3-dione derivatives. Column chromatography using silica gel with ethyl acetate-hexane gradient elution systems is commonly employed for purification. The method allows for the separation of regioisomers and removal of impurities that cannot be eliminated through crystallization alone.

High-performance liquid chromatography (HPLC) serves both analytical and preparative purposes, providing quantitative purity analysis and enabling the isolation of high-purity material. Typical retention times for 4,6-dimethyl-1H-indole-2,3-dione on reversed-phase columns range from 5-8 minutes, depending on the mobile phase composition and flow rate.

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for confirming the structure and purity of 4,6-dimethyl-1H-indole-2,3-dione. Nuclear magnetic resonance (NMR) spectroscopy provides the most definitive structural information, with characteristic chemical shifts for the aromatic protons appearing in the δ 7.2-7.8 region and methyl group protons at δ 2.3.

Infrared (IR) spectroscopy reveals characteristic absorption bands for the carbonyl groups at 1743 and 1691 cm⁻¹, providing diagnostic information for the indole-2,3-dione structure. The presence of N-H stretching vibrations around 3200 cm⁻¹ confirms the indole nitrogen functionality.

Mass spectrometry provides molecular weight confirmation, with the molecular ion peak at m/z 175.2 corresponding to the expected molecular formula C₁₀H₉NO₂. The fragmentation pattern typically shows characteristic losses corresponding to carbonyl groups and methyl radicals.

Thermal Analysis Methods

Melting point determination serves as a simple but effective method for compound identification and purity assessment. Pure 4,6-dimethyl-1H-indole-2,3-dione typically exhibits a melting point in the range of 200-202°C, with lower melting points indicating the presence of impurities.

Differential scanning calorimetry (DSC) provides more detailed thermal analysis, revealing information about polymorphic forms, decomposition temperatures, and thermal stability. This information is particularly important for industrial applications where thermal processing conditions must be optimized.

Purity Assessment Techniques

The assessment of compound purity requires multiple analytical techniques to provide comprehensive characterization. Elemental analysis confirms the molecular composition, with theoretical values for 4,6-dimethyl-1H-indole-2,3-dione of C: 68.6%, H: 5.2%, N: 8.0%.

UV-visible spectroscopy provides information about electronic transitions and can detect impurities that absorb in the UV-visible region. The characteristic absorption maxima for indole-2,3-dione derivatives typically appear around 280 nm and 420 nm, corresponding to π→π* and n→π* transitions, respectively.

The combination of these analytical techniques provides a comprehensive characterization profile that ensures product quality and enables the detection of impurities or degradation products. The integration of multiple analytical methods is essential for maintaining quality standards in both research and industrial applications.

Purification MethodPurity Achieved (%)Yield Recovery (%)Key Advantages
Crystallization95-99.570-85Simple, cost-effective
Column Chromatography90-9880-95High resolution separation
HPLC Purification98-99.970-90Analytical precision
Solvent Extraction85-9575-90Scalable process
Characterization TechniqueInformation ProvidedTypical Values
¹H NMRStructure confirmationδ 7.2-7.8 (Ar-H), 2.3 (CH₃)
IR SpectroscopyFunctional groups1743, 1691 cm⁻¹ (C=O)
Mass SpectrometryMolecular weightM⁺ 175.2
Melting PointPurity assessment200-202°C
Elemental AnalysisCompositionC: 68.6%, H: 5.2%, N: 8.0%

XLogP3

1.4

Wikipedia

4,6-dimethyl-1H-indole-2,3-dione

Dates

Last modified: 08-15-2023

Explore Compound Types